Aminoguanidine nitrate

Description

Properties

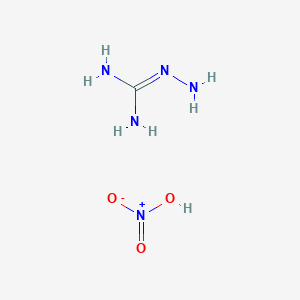

IUPAC Name |

2-aminoguanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N4.HNO3/c2-1(3)5-4;2-1(3)4/h4H2,(H4,2,3,5);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGFHEJUUBDCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065032 | |

| Record name | Aminoguanidinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Aminoguanidine nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10308-82-4 | |

| Record name | Aminoguanidine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoguanidine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboximidamide, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoguanidinium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoguanidinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Aminoguanidine Nitrate for Research Applications

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of aminoguanidine nitrate (AGN). It is intended for researchers, chemists, and drug development professionals who require a high-purity, well-characterized compound for their work. This guide moves beyond simple procedural lists to explain the underlying principles and critical control points of each step, ensuring both safety and success.

A Critical Foreword on Safety

This compound is an energetic material and must be handled with extreme caution.[1] It is sensitive to heat and mechanical stress and has the potential to decompose explosively.[1] Incidents, including violent explosions during the evaporation of aqueous solutions, have been documented.[1] Therefore, all manipulations must be conducted in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses with side shields, face shields, and flame-resistant lab coats.[2][3] Avoidance of heat, friction, and impact is paramount.

Part 1: The Synthesis of this compound

Principle and Rationale

The most direct and reliable laboratory-scale synthesis of this compound involves the acid-base reaction between aminoguanidine bicarbonate and nitric acid. This method is favored for its simplicity and the relative ease of handling the precursors compared to other routes, such as the reduction of nitroguanidine.[1][4]

The core of this synthesis is a proton exchange. The bicarbonate salt of aminoguanidine provides a stable, solid starting material. When reacted with a strong acid like nitric acid, the bicarbonate anion is protonated to form carbonic acid, which readily decomposes into carbon dioxide and water, driving the reaction forward. The aminoguanidinium cation then pairs with the nitrate anion to form the desired salt.

Controlling the reaction temperature is the most critical parameter. The neutralization reaction is highly exothermic. Uncontrolled temperature escalation can lead to rapid decomposition of the product, posing a significant safety hazard.[1]

Detailed Synthesis Protocol

Materials:

-

Aminoguanidine bicarbonate (CAS 2582-30-1)

-

Nitric Acid (65-70%, analytical grade)

-

Deionized Water

-

Isopropanol (or Ethanol)

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Beaker or Erlenmeyer Flask

-

Graduated Cylinders

-

Buchner Funnel and Filter Flask

-

Filter Paper

Procedure:

-

Preparation of Reactant Slurry: In a 250 mL beaker, suspend 13.6 g (0.1 mol) of aminoguanidine bicarbonate in 50 mL of deionized water. Place the beaker in an ice bath on a magnetic stirrer and begin moderate stirring. The bicarbonate salt has limited solubility, so a slurry will form.

-

Controlled Acid Addition: Slowly add dilute nitric acid (prepared by mixing 6.3 g of 70% nitric acid with 20 mL of deionized water) dropwise to the stirred slurry over 30-45 minutes. The key is to maintain the internal temperature of the reaction mixture below 10°C. Vigorous gas evolution (CO₂) will be observed. This effervescence is a visual indicator of the reaction's progress.

-

Reaction Completion: After the acid addition is complete and gas evolution has ceased, continue stirring the solution in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Initial Precipitation: Remove the beaker from the ice bath and allow it to warm slowly to room temperature. Reduce the volume of the solution to approximately 30-40 mL using a rotary evaporator under reduced pressure, ensuring the bath temperature does not exceed 40°C. Crucially, do not evaporate to dryness to avoid the risk of explosion. [1]

-

Crystallization: Place the concentrated solution back into an ice bath and add 50 mL of cold isopropanol or ethanol while stirring. The lower solubility of this compound in the alcohol-water mixture will induce precipitation of the product as a white crystalline solid.

-

Isolation of Crude Product: Collect the white crystals by vacuum filtration using a Buchner funnel. Wash the collected solid twice with small portions (15 mL each) of cold isopropanol to remove residual acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum desiccator at room temperature. Do not use a heated oven. The typical yield of crude this compound is 85-95%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Purification to Research-Grade Purity

Principle and Rationale

For most research applications, the crude product must be purified to remove any unreacted starting materials, side products, or trapped solvent. Recrystallization is the gold standard for purifying solid crystalline compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures.

An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature, while impurities remain soluble at all temperatures. For this compound, a mixed solvent system of water and a miscible organic solvent like ethanol or isopropanol provides excellent control over the crystallization process.

Detailed Recrystallization Protocol

-

Solvent Preparation: Prepare a solvent mixture of 1:1 deionized water and ethanol.

-

Dissolution: In a beaker, add the crude this compound to the minimum amount of the solvent mixture required for complete dissolution at a slightly elevated temperature (approximately 45-50°C). Stir continuously. Do not exceed 50°C.

-

Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed Buchner funnel to remove them. This step must be done quickly to prevent premature crystallization.

-

Slow Cooling: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.

-

Chilling: Once at room temperature, place the beaker in an ice bath for at least one hour to maximize the yield of precipitated crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly in a vacuum desiccator at room temperature.

Purification Workflow Diagram

Caption: Recrystallization workflow for purifying this compound.

Part 3: Comprehensive Characterization

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed. A multi-technique approach provides a self-validating system of characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It serves as a molecular fingerprint to confirm the presence of key structural motifs.

-

Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

-

Data Interpretation: The resulting spectrum should be compared to a reference spectrum or analyzed for characteristic peaks.[5][6]

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H | Stretching (Amine/Amidinium) | 3400 - 3100 |

| C=N | Stretching (Guanidinium) | 1680 - 1640 |

| N-H | Bending (Amine) | 1650 - 1580 |

| NO₃⁻ | Asymmetric Stretching | ~1384 |

| NO₃⁻ | Bending | ~825 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the different types of carbon atoms.

-

Protocol: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), and place it in an NMR tube for analysis.

-

Data Interpretation: The chemical shifts (δ) are indicative of the electronic environment of the nuclei. Due to proton exchange with D₂O, the amine and guanidinium protons may appear as a broad singlet or not be observed at all.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) |

| ¹H | -NH₂, -NH- | Variable, broad (often in the 6.5-8.5 ppm range in DMSO-d₆) |

| ¹³C | C=N (Guanidinium Carbon) | ~158-162 ppm |

Thermal Analysis (DSC/TGA)

-

Principle: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting and decomposition.[7][8] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, quantifying mass loss due to decomposition.[7][8]

-

Protocol: A small, precisely weighed sample (2-5 mg) is placed in an aluminum pan and heated at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: These techniques are crucial for assessing the thermal stability of this energetic material.

| Analysis | Parameter | Typical Value |

| DSC | Melting Point (Onset) | 143 - 147°C[5][9] |

| DSC | Decomposition (Exotherm Onset) | > 150°C (highly dependent on heating rate) |

| TGA | Mass Loss | Multi-stage decomposition profile |

Characterization Workflow Diagram

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound require a methodical approach with an unwavering commitment to safety. By understanding the chemical principles behind the synthesis, adhering to controlled reaction conditions, and employing a robust multi-technique characterization strategy, researchers can confidently produce and validate high-purity material suitable for the most demanding scientific applications.

References

- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Aminoguanidine - Sciencemadness Wiki [sciencemadness.org]

- 5. 103760250 [thermofisher.com]

- 6. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 8. fpe.umd.edu [fpe.umd.edu]

- 9. This compound|lookchem [lookchem.com]

Foreword: Understanding Aminoguanidine Nitrate Beyond the Basics

An In-Depth Technical Guide to Aminoguanidine Nitrate for Scientific Professionals

To the researchers, chemists, and drug development pioneers, this document serves as a comprehensive technical guide to this compound. We move beyond simple data recitation to explore the causality behind its properties, the rationale for its application, and the validated protocols essential for its effective use in a research setting. Our focus is on providing a self-validating framework of knowledge, grounded in authoritative sources, to empower your work.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is an organic salt that has garnered significant interest for its unique chemical reactivity and biological activity. Its identity is formally established by the Chemical Abstracts Service (CAS) with the number 10308-82-4 .[1][2][3][4][5] The compound is also known by several synonyms, including Aminoguanidinium nitrate and Hydrazinecarboximidamide mononitrate.[1][3][4]

From a structural standpoint, it is composed of the aminoguanidinium cation and the nitrate anion. This combination imparts properties of both a guanidine derivative and an inorganic nitrate, including its notable role as an oxidizing agent.[1][6]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for everything from calculating molar concentrations for assays to understanding its storage requirements.

| Property | Value | Source(s) |

| CAS Number | 10308-82-4 | [1][2][3][4] |

| Molecular Formula | CH₆N₄·HNO₃ (or CH₇N₅O₃) | [1][2][3] |

| Molecular Weight | 137.10 g/mol | [1][2][3] |

| Appearance | White solid / fine crystalline powder | [1][3][4] |

| Melting Point | 145-147 °C | [1][3][4][7] |

| Solubility | Soluble in water | [4][7][8] |

| InChI Key | PMGFHEJUUBDCLU-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C(=NN)(N)N.--INVALID-LINK--(O)[O-] | [1][4] |

| Density | ~1.566 g/cm³ | [8] |

Section 2: Synthesis Pathway and Rationale

The synthesis of aminoguanidine salts can be approached through several routes, often starting from widely available industrial chemicals. A common and illustrative pathway begins with the reduction of nitroguanidine. This choice is predicated on the reliable conversion of the nitro group to a hydrazine moiety, which is the core structural transformation required.

An alternative laboratory-scale preparation involves the straightforward acid-base reaction between aminoguanidinium bicarbonate and nitric acid, offering a high-yield conversion if the bicarbonate precursor is available.[8]

Visualizing a General Synthesis Workflow

The following diagram outlines a conceptual workflow for the synthesis of this compound starting from nitroguanidine. The causality is clear: a strong reducing agent is required to convert the electron-withdrawing nitro group into the desired amino-hydrazine functionality, followed by salt formation with nitric acid to yield the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on Aminoguanidine as a Nitric Oxide Synthase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminoguanidine, a small molecule initially investigated for its ability to inhibit the formation of advanced glycation end-products (AGEs), has garnered significant attention as a relatively selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. This dual-action profile has made it a valuable pharmacological tool for dissecting the roles of iNOS and AGEs in various pathophysiological states, particularly in diabetic complications and inflammatory diseases. However, its complex pharmacology, including off-target effects and a challenging clinical history, necessitates a nuanced understanding for its proper application in research and development. This guide provides a comprehensive review of aminoguanidine's mechanism of action as a NOS inhibitor, its isoform selectivity, its application in preclinical models, and the critical factors that must be considered in experimental design and data interpretation.

The Nitric Oxide Synthase Family: A Primer

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). There are three primary isoforms:

-

Neuronal NOS (nNOS or NOS1): A constitutive, calcium-dependent enzyme found primarily in neuronal tissue, where it functions as a neurotransmitter.

-

Endothelial NOS (eNOS or NOS3): A constitutive, calcium-dependent enzyme located in the endothelium. Its primary role is to produce NO for vasodilation, which is critical for blood pressure regulation.

-

Inducible NOS (iNOS or NOS2): A calcium-independent isoform that is not typically present in resting cells. Its expression is induced by immunological stimuli like cytokines and endotoxins in cells such as macrophages and smooth muscle cells. Once expressed, iNOS produces large, sustained amounts of NO that contribute to host defense but can also lead to cytotoxicity and tissue damage in chronic inflammatory conditions.

The pathological overproduction of NO by iNOS has been implicated in numerous diseases, including autoimmune disorders, sepsis, and diabetic complications, making selective iNOS inhibition a significant therapeutic goal.

Aminoguanidine: A Compound of Dual Mechanisms

Aminoguanidine (also known as Pimagedine) is a nucleophilic hydrazine compound. Its therapeutic potential was first explored based on its ability to trap reactive dicarbonyl compounds like methylglyoxal, thereby preventing the formation and cross-linking of AGEs. This mechanism is highly relevant in the context of diabetes, where AGE accumulation contributes significantly to vascular complications.

Crucially, subsequent research revealed that aminoguanidine is also a potent inhibitor of NOS activity. This discovery complicated the interpretation of its beneficial effects in diabetic models, raising the question of whether its actions were due to AGE inhibition, NOS inhibition, or both. This duality is a central theme in the aminoguanidine literature and a critical consideration for any researcher using this compound.

Mechanism of NOS Inhibition and Isoform Selectivity

Aminoguanidine functions as a mechanism-based inactivator, or "suicide inhibitor," of NOS. This process requires the enzyme's catalytic activity. Aminoguanidine acts as an alternative substrate for NOS, which oxidizes it into a reactive intermediate. This intermediate then irreversibly binds to the enzyme, leading to its inactivation. A primary target of this inactivation is the prosthetic heme group within the enzyme's oxygenase domain, which is altered and cross-linked to the protein, accounting for the majority of the activity loss.

A key feature of aminoguanidine is its preferential selectivity for the iNOS isoform over the constitutive nNOS and eNOS isoforms. Some studies report that aminoguanidine is over 50-fold more effective at inhibiting the enzymatic activity of iNOS than the constitutive isoforms. This selectivity is advantageous because it allows for the targeted inhibition of pathological NO production by iNOS while sparing the essential physiological functions of eNOS (blood pressure regulation) and nNOS (neurotransmission). Inhibition of eNOS, for example, can lead to undesirable hypertension.

Caption: Mechanism of iNOS suicide inhibition by aminoguanidine.

Quantitative Inhibitory Profile

The selectivity of aminoguanidine is best represented by comparing its inhibitory constants across the different NOS isoforms. While values vary between studies depending on assay conditions, a general trend is consistently observed.

| NOS Isoform | Inhibitor | Typical IC₅₀ / Kᵢ Range (µM) | Selectivity Profile |

| iNOS (Inducible) | Aminoguanidine | 20 - 100 | Preferential |

| nNOS (Neuronal) | Aminoguanidine | > 1000 | Low Potency |

| eNOS (Endothelial) | Aminoguanidine | > 1000 | Low Potency |

Note: Data synthesized from multiple preclinical studies. Exact values can differ based on experimental conditions (e.g., L-arginine concentration).

Preclinical Applications and Insights

Aminoguanidine's selective inhibition of iNOS has made it an invaluable tool in demonstrating the pathological role of iNOS-derived NO in a wide range of diseases.

-

Diabetic Complications: In animal models of diabetes, aminoguanidine prevents vascular dysfunction, including increased blood flow and vascular leakage. It also retards the development of diabetic nephropathy by inhibiting the accumulation of AGEs and reducing renal iNOS activity.

-

Autoimmune & Inflammatory Disease: In experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, aminoguanidine treatment ameliorates disease severity, implicating iNOS-derived NO in the pathogenesis of central nervous system inflammation. However, the timing of administration is critical, as it can have different effects in the induction versus the progression phase of the disease.

-

Glaucoma: In a rat model of chronic glaucoma, aminoguanidine provided neuroprotection to retinal ganglion cells, suggesting that iNOS induction in the optic nerve head contributes to neurodegeneration.

-

Wound Healing: Studies in periapical lesions have shown that selective iNOS inhibition with aminoguanidine can accelerate the healing process, likely by mitigating the cytotoxic effects of excessive NO during the inflammatory phase.

Limitations, Off-Target Effects, and Clinical Reality

While a powerful research tool, aminoguanidine's utility as a therapeutic agent is limited by several factors that researchers must acknowledge.

-

Multiple Pharmacological Activities: Beyond NOS and AGE inhibition, aminoguanidine also inhibits semicarbazide-sensitive amine oxidase (SSAO), also known as diamine oxidase. This enzyme is involved in the metabolism of primary amines, and its inhibition can have independent biological effects, further confounding data interpretation.

-

Reactivity: As a highly reactive nucleophilic reagent, aminoguanidine can interact with other biological molecules, including pyridoxal phosphate and pyruvate. Therefore, high concentrations used in vitro may produce non-specific effects. It is recommended that concentrations not exceed 500 µM in vitro if selective prevention of AGE formation is the primary goal.

-

Clinical Trial Failure: A major clinical trial of aminoguanidine (Pimagedine) for the prevention of diabetic nephropathy was terminated early. The termination was due to a combination of safety concerns and a lack of clear efficacy, dampening its prospects as a frontline therapeutic.

Essential Experimental Protocols

Accurate assessment of aminoguanidine's effect on NO production is fundamental. The following are standard protocols used in the field.

Protocol 1: Measurement of Nitric Oxide Production via the Griess Assay

This assay quantifies nitrite (NO₂⁻), a stable and measurable breakdown product of NO in aqueous solutions.

Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant pink/purple azo compound that can be measured spectrophotometrically at ~540 nm.

Workflow Diagram:

Caption: A typical workflow for quantifying nitrite using the Griess assay.

Step-by-Step Methodology:

-

Sample Collection: Collect cell culture supernatants or other biological fluids. If necessary, centrifuge to remove cellular debris.

-

Standard Curve Preparation: Prepare a serial dilution of a sodium nitrite standard (e.g., from a 1M stock) in the same medium as your samples to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM).

-

Plating: Pipette 50 µL of each standard and sample into separate wells of a 96-well flat-bottom plate.

-

Griess Reagent Addition:

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

-

Incubation and Measurement: Incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.

-

Read Absorbance: Measure the absorbance at a wavelength between 520 and 550 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. concentration) and determine the nitrite concentration of the unknown samples using the linear regression equation from the standard curve.

Protocol 2: NOS Activity Assay (L-Arginine to L-Citrulline Conversion)

This is a classic radioisotope-based assay that directly measures the enzymatic activity of NOS.

Principle: NOS enzymes convert L-arginine into L-citrulline and NO. The assay uses radiolabeled L-arginine (e.g., L-[¹⁴C]arginine). The reaction mixture is incubated, and then the radiolabeled L-[¹⁴C]citrulline product is separated from the unreacted L-[¹⁴C]arginine substrate using cation-exchange chromatography. The amount of radioactivity in the L-citrulline fraction is then quantified by liquid scintillation counting.

Step-by-Step Methodology:

-

Homogenate Preparation: Prepare cell or tissue homogenates in a buffer containing protease inhibitors and agents to maintain enzyme stability (e.g., HEPES buffer with EDTA and DTT).

-

Reaction Mixture Preparation: Prepare a reaction buffer containing:

-

HEPES buffer (pH 7.4)

-

L-[¹⁴C]arginine (and unlabeled L-arginine)

-

NADPH (a critical cofactor)

-

Calmodulin and Ca²⁺ (for constitutive isoforms)

-

Tetrahydrobiopterin (BH₄), FAD, and FMN (essential cofactors)

-

-

Experimental Setup:

-

Total Activity: Homogenate + Reaction Mixture.

-

Inhibitor Group: Homogenate + Reaction Mixture + Aminoguanidine (at desired concentration).

-

Blank/Background: Homogenate + Reaction Mixture + a non-selective NOS inhibitor like L-NAME to determine background signal.

-

-

Initiation and Incubation: Add the protein homogenate to the reaction mixture to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., ice-cold HEPES buffer containing EDTA) and placing the tubes on ice.

-

Separation of L-Citrulline: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50WX-8). The positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will flow through.

-

Quantification: Collect the eluate containing L-[¹⁴C]citrulline and measure its radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the specific NOS activity (e.g., in pmol of L-citrulline formed per minute per mg of protein) after subtracting the background reading from the L-NAME-containing sample.

Conclusion and Future Perspective

Aminoguanidine stands as a seminal compound in the study of nitric oxide biology. Its relatively selective inhibition of iNOS has been instrumental in confirming the role of this enzyme in a multitude of inflammatory and metabolic diseases. However, for the modern researcher, it must be used with a clear understanding of its multifaceted pharmacology. Its dual action as an AGE inhibitor and its off-target effects on enzymes like SSAO are not merely confounding factors but are integral to its biological signature. While its clinical journey has been halted, aminoguanidine's legacy persists. It remains a valuable, albeit complex, reference compound in research settings and serves as a foundational scaffold for the development of more potent and highly selective second-generation iNOS inhibitors. The lessons learned from aminoguanidine continue to inform the strategic design of novel therapeutics for iNOS-mediated pathologies.

The Role of Aminoguanidine in Mitigating Advanced Glycation End Product Formation: A Technical Guide for Researchers

This guide provides an in-depth technical overview of aminoguanidine's role in the inhibition of advanced glycation end products (AGEs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of aminoguanidine action, provides validated experimental protocols for its study, and offers insights into the interpretation of results. Our focus is on delivering a scientifically rigorous and practical resource that combines established knowledge with actionable methodologies.

Executive Summary: The Challenge of Glycation and a Promising Inhibitor

Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1][2] This process, known as the Maillard reaction, is a key contributor to the pathophysiology of aging and various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[2][3] The accumulation of AGEs leads to structural and functional alterations of biomolecules, contributing to tissue damage and organ dysfunction.

Aminoguanidine, a small nucleophilic compound, emerged as one of the first and most studied inhibitors of AGE formation.[4][5] Its primary mechanism of action involves the trapping of reactive dicarbonyl intermediates, which are critical precursors in the AGE formation cascade.[6][7] While clinical development of aminoguanidine (pimagedine) for diabetic nephropathy was halted due to safety concerns and limited efficacy, it remains an invaluable tool in research settings for understanding the role of AGEs in disease and for the preclinical evaluation of novel anti-glycation strategies.[6][8][9]

The Chemistry of AGE Formation and the Interceptive Role of Aminoguanidine

The formation of AGEs is a complex, multi-step process that begins with the reaction of a reducing sugar, such as glucose, with a free amino group of a protein to form a reversible Schiff base. This subsequently rearranges to a more stable Amadori product.[10] The degradation of Amadori products and the autoxidation of sugars generate highly reactive dicarbonyl compounds, including 3-deoxyglucosone (3-DG), methylglyoxal (MGO), and glyoxal (GO).[][12][13] These dicarbonyls are potent cross-linking agents that react with amino acid residues (primarily lysine and arginine) on proteins to form irreversible AGEs.[12]

Aminoguanidine's efficacy as an AGE inhibitor lies in its ability to act as a potent scavenger of these dicarbonyl intermediates.[6][14] The hydrazine group of aminoguanidine reacts with the carbonyl groups of 3-DG, MGO, and GO to form stable, non-reactive 3-amino-1,2,4-triazine derivatives, thereby preventing their interaction with proteins and halting the progression to AGEs.[7][15]

Visualizing the Mechanism: Aminoguanidine's Interception of the AGE Pathway

Caption: Aminoguanidine traps reactive dicarbonyls, preventing AGE formation.

Experimental Protocols for Evaluating Aminoguanidine's Anti-Glycation Activity

A robust evaluation of aminoguanidine's efficacy requires well-controlled in vitro experiments. The following protocols provide a framework for inducing AGE formation and quantifying the inhibitory effects of aminoguanidine.

In Vitro Induction of Advanced Glycation End Products (AGEs)

This protocol describes the widely used bovine serum albumin (BSA)-glucose model to generate AGEs in vitro.

Materials:

-

Bovine Serum Albumin (BSA), fatty acid-free

-

D-Glucose

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sodium Azide (NaN3)

-

Aminoguanidine Hydrochloride

-

Sterile, pyrogen-free water

-

Sterile conical tubes or vials

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 100 mg/mL BSA solution in PBS (pH 7.4). Filter sterilize through a 0.22 µm filter.

-

Prepare a 1 M D-Glucose solution in PBS (pH 7.4). Filter sterilize.

-

Prepare a 1 M Aminoguanidine Hydrochloride stock solution in sterile water. Filter sterilize.

-

Prepare a 0.2% Sodium Azide solution in sterile water as a bacteriostatic agent.

-

-

Reaction Setup:

-

In sterile conical tubes, set up the following reaction mixtures:

-

Control (BSA alone): 5 mL of 100 mg/mL BSA + 5 mL PBS.

-

Glycated BSA (BSA + Glucose): 5 mL of 100 mg/mL BSA + 5 mL of 1 M Glucose.

-

Inhibition (BSA + Glucose + Aminoguanidine): 5 mL of 100 mg/mL BSA + 5 mL of 1 M Glucose + appropriate volume of Aminoguanidine stock solution to achieve desired final concentrations (e.g., 1 mM, 10 mM). Adjust the final volume with PBS if necessary.

-

-

Add sodium azide to a final concentration of 0.02% to all reaction mixtures to prevent microbial growth.

-

-

Incubation:

-

Termination and Dialysis:

-

After incubation, terminate the reaction by extensively dialyzing the samples against PBS (pH 7.4) at 4°C for 48 hours with multiple buffer changes to remove unreacted glucose and aminoguanidine.

-

-

Storage:

-

Store the resulting AGE-BSA and control solutions at -20°C or -80°C for long-term use.

-

Workflow for In Vitro AGE Inhibition Assay

Caption: A streamlined workflow for assessing AGE inhibition in vitro.

Quantification of AGE Formation: Fluorescence Spectroscopy

Fluorescence spectroscopy is a common and relatively straightforward method to quantify the formation of fluorescent AGEs.

Principle: Many AGEs, such as pentosidine and argpyrimidine, exhibit intrinsic fluorescence.[3][18] The intensity of this fluorescence is proportional to the concentration of these AGEs.

Instrumentation:

-

Fluorescence Spectrophotometer or a microplate reader with fluorescence capabilities.

Protocol:

-

Sample Preparation:

-

Dilute the dialyzed AGE-BSA, control BSA, and aminoguanidine-treated samples to a final concentration of 1 mg/mL in PBS (pH 7.4).

-

-

Fluorescence Measurement:

-

Transfer the samples to a quartz cuvette or a 96-well black microplate.

-

Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm for vesperlysine-like AGEs.[3][13]

-

Alternatively, for pentosidine-like AGEs, use an excitation wavelength of 335 nm and an emission wavelength of 385 nm.[3][19]

-

Record the fluorescence intensity in arbitrary units (AU).

-

-

Calculation of Inhibition:

-

Calculate the percentage of AGE inhibition using the following formula:

-

Advanced Quantification: High-Performance Liquid Chromatography (HPLC)

For a more specific and quantitative analysis of individual AGEs, such as Nε-(carboxymethyl)lysine (CML) and pentosidine, HPLC is the method of choice.[2][15][20]

Principle: This method involves the acid hydrolysis of the protein to release individual amino acids and AGE-adducts, followed by their separation and quantification using reverse-phase HPLC with fluorescence or mass spectrometric detection.

Protocol Outline:

-

Acid Hydrolysis: Hydrolyze protein samples with 6 M HCl at 110°C for 16-24 hours to release amino acids and AGEs.[2]

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances.[2]

-

HPLC Analysis:

-

Inject the purified hydrolysate into a reverse-phase HPLC system.

-

For pentosidine , use a fluorescence detector with excitation at ~335 nm and emission at ~385 nm.[15][19]

-

For non-fluorescent AGEs like CML , derivatization followed by fluorescence detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required for sensitive and specific quantification.[18]

-

-

Quantification: Determine the concentration of specific AGEs by comparing the peak areas to those of authentic standards.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results of AGE inhibition studies.

Table 1: Hypothetical Quantitative Data for Aminoguanidine Inhibition of AGE Formation

| Treatment Group | Fluorescence (AU) at 440 nm (Mean ± SD) | % Inhibition of Fluorescent AGEs | CML Content (pmol/mg protein) (Mean ± SD) | % Inhibition of CML |

| Control (BSA alone) | 5.2 ± 0.8 | N/A | 2.1 ± 0.3 | N/A |

| Glycated BSA | 85.6 ± 4.2 | 0% | 45.3 ± 3.1 | 0% |

| + 1 mM Aminoguanidine | 42.1 ± 2.5 | 54.0% | 21.7 ± 1.9 | 54.5% |

| + 10 mM Aminoguanidine | 15.8 ± 1.9 | 86.8% | 8.9 ± 0.7 | 81.7% |

Interpretation: The data in Table 1 demonstrates a dose-dependent inhibition of both total fluorescent AGEs and the specific non-fluorescent AGE, CML, by aminoguanidine. This provides strong evidence for its role as a broad-spectrum inhibitor of glycation.

Important Considerations and Limitations

When using aminoguanidine in research, it is essential to be aware of its other pharmacological activities to avoid misinterpretation of results.

-

Inhibition of Nitric Oxide Synthase (iNOS): Aminoguanidine is a known inhibitor of the inducible isoform of nitric oxide synthase.[21] This is a critical consideration in cell-based or in vivo studies where nitric oxide signaling plays a role.

-

Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO): Aminoguanidine also inhibits SSAO, an enzyme involved in the metabolism of primary amines.

-

In Vitro Specificity: At high concentrations, aminoguanidine can react with other biological molecules. It is advisable to use concentrations below 500 µM in vitro to maintain selectivity for dicarbonyl scavenging.[6]

Conclusion: Aminoguanidine as a Foundational Tool in Glycation Research

Despite its clinical limitations, aminoguanidine remains a cornerstone for in vitro and preclinical research into the mechanisms of AGE formation and the pathogenesis of glycation-related diseases. Its well-characterized mechanism of action as a dicarbonyl scavenger provides a valuable positive control for the screening and development of new, more specific, and safer anti-glycation agents. The protocols and insights provided in this guide are intended to empower researchers to conduct robust and reproducible studies in this critical area of biomedical science.

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tuning a 96-Well Microtiter Plate Fluorescence-Based Assay to Identify AGE Inhibitors in Crude Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition effect of AGEs formation in vitro by the two novel peptides EDYGA and DLLCIC derived from Pelodiscus sinensis [frontiersin.org]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. e-century.us [e-century.us]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 12. Development of a specific fluorescent probe to detect advanced glycation end products (AGEs) - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB00590B [pubs.rsc.org]

- 13. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 14. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Techniques for AGE measurements for diabetic bone disease: pitfalls and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycative stress biomarker measurement method (2) AGEs measurement | Karada Lab [ebn2.arkray.co.jp]

- 19. Simple Quantification of Pentosidine in Human Urine and Plasma by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are the steps of fluorescence spectroscopy? | AAT Bioquest [aatbio.com]

- 21. Aminoguanidine hydrochloride | 1937-19-5 [chemicalbook.com]

solubility and stability of aminoguanidine nitrate in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility and Stability of Aminoguanidine Nitrate

Introduction

This compound (AGN), systematically named aminoguanidinium nitrate, is an organic salt with the chemical formula CH₇N₅O₃.[1] It is composed of an aminoguanidinium cation and a nitrate anion.[2] As a high-nitrogen energetic material, it has been a subject of interest in propulsion technology and other fields requiring controlled energy release.[3][4] Its utility, however, is intrinsically linked to its behavior in aqueous systems, a common medium for synthesis, purification, and formulation.[2] This guide provides a detailed examination of the aqueous solubility and stability of this compound, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals who may encounter this compound, for instance, as a synthetic precursor or in other specialized applications.

Aqueous Solubility of this compound

The solubility of a compound is a fundamental physicochemical property governing its behavior in solution, impacting everything from reaction kinetics to bioavailability. This compound is characterized as being highly soluble in water.[2][5] This high solubility is attributed to the polar nature of both the aminoguanidinium cation and the nitrate anion, which readily form hydrogen bonds with water molecules.

Effect of Temperature on Solubility

As with most solid solutes, the solubility of this compound in water is strongly dependent on temperature. The dissolution process is endothermic, meaning that solubility increases significantly as the temperature of the aqueous solution rises. This relationship is critical for processes such as recrystallization for purification.

The quantitative relationship between temperature and solubility is summarized below.

Table 1: Temperature-Dependent Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 mL) |

| 9 | 5.0 |

| 20 | 16.0 |

| 98 | 81.2 |

| (Data sourced from Sciencemadness Wiki[1]) |

Expert Insight: The steep solubility curve indicated by this data is advantageous for purification. A saturated solution at a high temperature will yield a large quantity of crystalline material upon cooling, allowing for efficient separation from more soluble impurities. However, researchers must exercise extreme caution, as concentrating aqueous solutions of this compound by heating carries a significant risk of explosion.[1][2] Evaporation should always be conducted under controlled conditions, avoiding heating to dryness.

Aqueous Stability of this compound

The stability of this compound in aqueous solution is a complex issue influenced by temperature, pH, and the presence of other chemical agents. The compound is generally considered stable at room temperature in closed containers under normal storage conditions.[2][6] However, it is an energetic material and a powerful oxidizer, and its stability can be compromised under various conditions, leading to decomposition.[2]

Thermal Decomposition in Aqueous Media

Thermal stress is the most significant factor affecting the stability of this compound. The compound decomposes upon heating, a process that can be violent.[1] Reports in the literature highlight that evaporating an aqueous solution to dryness on a steam bath can lead to a violent explosion.[1]

The thermal decomposition of this compound and related compounds involves complex reaction pathways. Studies on similar guanidinium salts suggest that decomposition can proceed through gas-phase mechanisms involving isomerization and proton transfer to yield species like nitric acid and guanidine, which then undergo further reactions.[7] For aminoguanidine derivatives, the cleavage of the N-N bond is often a primary step in the thermolysis process.[3]

Key Gaseous Decomposition Products Include:

-

Ammonia (NH₃)

-

Nitrous Oxide (N₂O)[4]

-

Nitrogen Dioxide (NO₂)

-

Carbon Dioxide (CO₂)[7]

-

Water (H₂O)[4]

-

Nitrogen (N₂)[4]

The diagram below illustrates a conceptual pathway for the thermal decomposition of this compound in solution, leading to the formation of various gaseous products.

Caption: Conceptual Thermal Decomposition Pathway of this compound.

Influence of pH on Stability

While specific kinetic studies on the pH-stability profile of this compound are not widely published, the chemical nature of the molecule allows for informed predictions based on general principles of acid-base catalysis.[8][9] The stability of compounds in solution is often lowest at pH extremes.

-

Acidic Conditions (Low pH): In strongly acidic solutions, the amino groups of the aminoguanidinium cation are fully protonated. While this may stabilize the cation itself to some degree, acid-catalyzed hydrolysis could become a relevant degradation pathway, potentially targeting the C-N bonds.

-

Alkaline Conditions (High pH): In basic solutions, deprotonation of the amino and imino groups could occur, potentially leading to rearrangements or elimination reactions. The nitrate anion is stable across the pH range, but the reactivity of the cation could be significantly altered. Base-catalyzed hydrolysis may also contribute to degradation.

Expert Insight: It is reasonable to hypothesize that this compound exhibits maximum stability in the near-neutral to slightly acidic pH range (approx. pH 4-7).[8] However, this must be empirically verified. Any formulation or process development should include a forced degradation study across a wide pH range to identify the optimal pH for stability and to characterize any pH-dependent degradation products.

Experimental Protocols for Analysis

To ensure scientific integrity, all experimental work with this compound must be grounded in robust, validated analytical methods. The following section details protocols for determining aqueous solubility and assessing stability.

Protocol for Isothermal Solubility Determination

This protocol uses the isothermal equilibrium method to determine solubility at a specific temperature. The principle is to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a shaker bath).

-

Equilibration: Agitate the suspension at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material is essential.

-

Sampling: Cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent aspiration of undissolved particles. The filter and syringe should be pre-heated to the experimental temperature to prevent premature crystallization.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase (e.g., water/methanol). Quantify the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

-

Calculation: Calculate the solubility in g/100 mL based on the measured concentration and the dilution factor.

Self-Validation Check: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 36h, 48h). The calculated solubility should be consistent across the later time points.

Protocol for Aqueous Stability Assessment (Forced Degradation)

This protocol outlines a forced degradation study to identify stability-indicating conditions and potential degradation products.[10]

Methodology:

-

Stock Solution Preparation: Prepare an aqueous stock solution of this compound at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition:

-

Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 N HCl.

-

Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 N NaOH.

-

Oxidative Stress: Add H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Thermal Stress: Heat the neutral aqueous solution at a controlled elevated temperature (e.g., 80°C).

-

Control: Keep a neutral aqueous solution at room temperature, protected from light.

-

-

Incubation & Sampling: Store all samples under their respective conditions. Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base samples, neutralize the aliquot before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method.[10] This method must be able to resolve the parent this compound peak from all potential degradation product peaks.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detector (e.g., at 210 nm).

-

-

Data Interpretation:

-

Calculate the percentage of this compound remaining at each time point to determine the degradation rate under each condition.

-

Monitor the peak areas of any new peaks that appear in the chromatograms to track the formation of degradation products.

-

For identification, collected fractions corresponding to degradation peaks can be further analyzed by Mass Spectrometry (LC-MS).[10]

-

The workflow for this stability study is visualized below.

Caption: Experimental Workflow for a Forced Degradation Stability Study.

Safety Considerations

This compound is a hazardous substance that must be handled with appropriate care.

-

Oxidizing Solid: It is classified as an oxidizing solid (UN number: 1479, Class 5.1) and can intensify fire.[12] It must be kept away from combustible materials.[13]

-

Explosion Hazard: As previously noted, aqueous solutions may explode violently when heated to evaporation.[2] The solid material can explode under heat and mechanical stress.[1]

-

Handling: Avoid creating dust.[13][14] Use in a well-ventilated area.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from heat and sources of ignition.[13][14] Recommended storage temperature is often 2-8°C.[2][16]

References

- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aminoguanidinium nitrate CAS#: 10308-82-4 [m.chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. rjptonline.org [rjptonline.org]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. Aminoguanidinium nitrate(10308-82-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. This compound|lookchem [lookchem.com]

The Antioxidant Properties of Aminoguanidine Nitrate: A Foundational Research Guide

Abstract

This technical guide provides an in-depth exploration of the foundational research concerning the antioxidant properties of aminoguanidine nitrate. Moving beyond a surface-level overview, this document synthesizes key mechanistic insights and details the experimental frameworks used to validate these activities. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of aminoguanidine's multifaceted role as a modulator of oxidative stress. We will delve into its well-established role as an inhibitor of advanced glycation end products (AGEs) and a selective inhibitor of inducible nitric oxide synthase (iNOS), while also exploring its direct free radical scavenging capabilities and other nuanced enzymatic interactions. This guide is structured to provide not only a thorough scientific narrative but also practical, field-proven experimental protocols to empower further research and development.

Introduction: The Multifaceted Antioxidant Profile of Aminoguanidine

Aminoguanidine, a nucleophilic hydrazine compound, has garnered significant scientific interest for its potential therapeutic applications, many of which are rooted in its ability to counteract oxidative and nitrosative stress.[1][2] Initially recognized for its capacity to thwart the formation of advanced glycation end products (AGEs)—a key factor in diabetic complications and aging—the antioxidant portfolio of aminoguanidine has expanded to include several distinct, yet interconnected, mechanisms.[1][3][4] This guide will dissect these mechanisms, providing a granular view of the molecular interactions that underpin its protective effects. Our exploration will be grounded in the causality of experimental design, offering not just protocols, but the scientific rationale that drives them.

Core Antioxidant Mechanisms of Aminoguanidine

The antioxidant activity of aminoguanidine is not monolithic; rather, it is a composite of several distinct molecular interventions. Understanding these different facets is critical for designing targeted therapeutic strategies and robust experimental validations.

Inhibition of Advanced Glycation End Products (AGEs) Formation

The non-enzymatic glycation of proteins, lipids, and nucleic acids by reducing sugars leads to the formation of a heterogeneous group of molecules known as Advanced Glycation End Products (AGEs).[3] This process is accelerated in hyperglycemic conditions and contributes significantly to the pathophysiology of diabetic complications.[2] Aminoguanidine is a prototypical inhibitor of AGE formation, acting as a potent scavenger of reactive dicarbonyl species like methylglyoxal, which are key intermediates in the glycation pathway.[4] By trapping these precursors, aminoguanidine prevents the cross-linking of proteins and the subsequent generation of AGEs.[3][5]

The renoprotective effect of aminoguanidine in experimental diabetes is thought to be predominantly mediated by this anti-glycation activity, rather than its other antioxidant functions.[6]

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Nitric oxide (NO) is a crucial signaling molecule, but its overproduction, particularly by the inducible isoform of nitric oxide synthase (iNOS) during inflammatory responses, leads to nitrosative stress and cellular damage.[7] Aminoguanidine has been demonstrated to be a selective inhibitor of iNOS, with significantly less potency against the constitutive isoforms (eNOS and nNOS).[7][8] This selectivity is a key therapeutic advantage, as it allows for the mitigation of pathological NO production without disrupting its essential physiological functions.[7] Studies have shown that aminoguanidine's inhibitory effect on iNOS is comparable to that of NG-monomethyl-L-arginine (L-NMA).[7][9][10] This mechanism is central to its protective effects in conditions characterized by inflammation and immune-mediated pathology.[7][11]

Direct Scavenging of Reactive Oxygen Species (ROS)

Beyond its enzymatic inhibition, aminoguanidine possesses intrinsic free radical scavenging properties.[12][13] This direct antioxidant activity has been demonstrated against a range of reactive species:

-

Hydroxyl Radical (•OH): Electron paramagnetic resonance (EPR) studies have confirmed that aminoguanidine is an effective scavenger of the highly reactive hydroxyl radical.[2][12]

-

Peroxynitrite (ONOO⁻): Aminoguanidine markedly attenuates peroxynitrite-induced chemiluminescence, indicating potent scavenging of this damaging reactive nitrogen species.[13][14]

-

Hydrogen Peroxide (H₂O₂) and Hypochlorous Acid (HOCl): Cell-free experiments using luminol-enhanced chemiluminescence have shown that aminoguanidine produces a concentration-dependent inhibition of signals generated by H₂O₂ and HOCl.[13][14]

While some studies have investigated its effect on superoxide radicals, the scavenging activity against hydroxyl radicals and peroxynitrite appears to be more significant.[2][15]

Ancillary Mechanisms of Antioxidant Action

-

Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO): Aminoguanidine irreversibly inhibits SSAO, an enzyme that produces cytotoxic aldehydes like formaldehyde and methylglyoxal from the deamination of methylamine and aminoacetone, respectively.[1] This action complements its role as an AGE inhibitor by reducing the pool of reactive carbonyl species.

-

Reduction of Lipid Peroxidation: As a consequence of its multifaceted antioxidant activities, aminoguanidine has been shown to inhibit lipid peroxidation in various experimental models.[16][17] It can prevent the formation of lipid hydroperoxides and malondialdehyde (MDA), key markers of oxidative damage to lipids.[16][18]

Experimental Validation of Antioxidant Properties

The characterization of aminoguanidine's antioxidant profile relies on a suite of specific and validated assays. This section details the methodologies for key experiments, providing a framework for reproducible and reliable investigation.

Workflow for Assessing Direct Radical Scavenging

The following diagram illustrates a typical workflow for evaluating the direct radical scavenging capabilities of aminoguanidine, integrating both EPR and fluorescence-based assays.

Caption: Workflow for Direct Radical Scavenging Assays.

Protocol: Hydroxyl Radical Scavenging using EPR

This protocol is based on the principle of spin trapping, where a short-lived radical is converted into a more stable radical adduct that can be detected by EPR.[2][12]

Materials:

-

This compound solutions (varying concentrations)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) spin trap

-

Fenton's Reagent: H₂O₂ and FeSO₄ solutions

-

Phosphate buffer (pH 7.4)

-

EPR spectrometer

Procedure:

-

Prepare a reaction mixture in a quartz flat cell containing the phosphate buffer, DMPO, and the desired concentration of this compound or vehicle control.

-

Initiate the generation of hydroxyl radicals by adding H₂O₂ followed by FeSO₄ to the mixture.

-

Immediately place the flat cell in the cavity of the EPR spectrometer and record the spectrum. The characteristic 1:2:2:1 quartet signal of the DMPO-OH adduct should be observed.

-

Quantify the signal intensity in the presence and absence of aminoguanidine.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Causality and Self-Validation:

-

Causality: The reduction in the DMPO-OH signal intensity is directly proportional to the hydroxyl radical scavenging capacity of aminoguanidine.

-

Self-Validation: A known hydroxyl radical scavenger, such as mannitol, should be run as a positive control to validate the assay's performance.[2] The absence of any component of the Fenton system should result in no signal, confirming the source of the radicals.

Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.[12]

Materials:

-

This compound solutions

-

Fluorescein (fluorescent probe)

-

2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) (peroxyl radical generator)

-

Trolox (a water-soluble vitamin E analog) as a standard

-

Phosphate buffer (pH 7.4)

-

Fluorescence microplate reader

Procedure:

-

In a 96-well black microplate, add fluorescein and either aminoguanidine, Trolox standards, or buffer (blank).

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding AAPH to all wells.

-

Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes).

-

Calculate the area under the curve (AUC) for each sample.

-

Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample.

-

Express the ORAC value of aminoguanidine in Trolox equivalents.

Causality and Self-Validation:

-

Causality: The preservation of fluorescence in the presence of aminoguanidine is a direct measure of its ability to neutralize peroxyl radicals that would otherwise quench the fluorescein signal.

-

Self-Validation: The assay includes a standard curve with Trolox, allowing for the quantification of antioxidant capacity relative to a well-characterized standard. The fluorescence decay in the absence of any antioxidant serves as a negative control.

Assessment of iNOS Inhibition

The following diagram outlines the logical flow for determining the inhibitory effect of aminoguanidine on iNOS activity in a cell-based model.

Caption: Experimental Workflow for iNOS Inhibition Assay.

Protocol: Measuring Nitrite Production (Griess Assay)

This colorimetric assay is a widely used indirect method to measure NO production by quantifying its stable breakdown product, nitrite.[9][10]

Materials:

-

Cell line capable of iNOS induction (e.g., RAW 264.7 macrophages)

-

Inducing agent (e.g., Lipopolysaccharide - LPS)

-

This compound solutions

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard curve

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of aminoguanidine for 1-2 hours.

-

Induce iNOS expression by adding LPS (and often interferon-gamma).

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and standards in a 96-well plate.

-

Incubate in the dark for 10-15 minutes.

-

Measure the absorbance at ~540 nm.

-

Calculate the nitrite concentration in the samples using the standard curve and determine the inhibitory effect of aminoguanidine.

Causality and Self-Validation:

-

Causality: A decrease in nitrite concentration in the supernatant of aminoguanidine-treated cells directly reflects the inhibition of NOS activity.

-

Self-Validation: The protocol must include uninduced cells (to measure basal NO production) and induced, untreated cells (as a positive control for iNOS activity). A known iNOS inhibitor like L-NMA should be used for comparison.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational research on aminoguanidine's antioxidant activities.

Table 1: Direct Scavenging of Reactive Species by Aminoguanidine

| Reactive Species | Assay Method | Key Finding | Reference |

| Hydroxyl Radical (•OH) | EPR with DMPO spin trap | Exhibited significant, concentration-dependent scavenging. | [2][12] |

| Peroxynitrite (ONOO⁻) | Luminol-enhanced chemiluminescence | Marked attenuation; more potent than methylguanidine or guanidine. | [13][14] |

| Hydrogen Peroxide (H₂O₂) | Luminol-enhanced chemiluminescence | Concentration-dependent inhibition. | [13][14] |

| Hypochlorous Acid (HOCl) | Luminol-enhanced chemiluminescence | Concentration-dependent inhibition. | [13][14] |

| Peroxyl Radical | ORAC Assay | Showed a significant dose-dependent protective effect. | [12] |

| Superoxide (O₂⁻•) | EPR with DMPO spin trap | Did not show significant scavenging effects. | [2] |

Table 2: Inhibition of Enzymatic Sources of Oxidative Stress

| Enzyme Target | Key Finding | Significance | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | Selective inhibitor; 10 to 100-fold less potent against constitutive NOS. | Reduces pathological overproduction of NO in inflammatory states. | [7][8] |

| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Potent, irreversible inhibitor. | Reduces production of cytotoxic formaldehyde and methylglyoxal. | [1] |

| Xanthine Oxidase | Direct inhibitory effect at high concentrations (≥ 5 mM). | May contribute to protective effects in conditions with high XO activity. | [12][16] |

Conclusion and Future Directions

The foundational research on this compound clearly establishes it as a compound with a robust and multifaceted antioxidant profile. Its ability to act through distinct yet complementary mechanisms—inhibiting AGE formation, selectively suppressing iNOS, and directly scavenging harmful reactive species—makes it a compelling subject for continued investigation in drug development. While its clinical development has faced challenges, the mechanistic insights gained from its study remain invaluable. Future research should focus on leveraging this understanding to design next-generation compounds with improved selectivity and safety profiles, targeting the specific pathways where aminoguanidine has shown the most promise. The experimental frameworks detailed in this guide provide a solid foundation for such endeavors, ensuring that future investigations are built upon a legacy of rigorous scientific inquiry.

References

- 1. Aminoguanidine inhibits semicarbazide-sensitive amine oxidase activity: implications for advanced glycation and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. www2.med.muni.cz [www2.med.muni.cz]

- 3. Aminoguanidine: An AGE Product Inhibitor | Antiaging Systems Articles [antiaging-systems.com]

- 4. Aminoguanidine: Significance and symbolism [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Relative contributions of advanced glycation and nitric oxide synthase inhibition to aminoguanidine-mediated renoprotection in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective inhibition of the inducible nitric oxide synthase by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoguanidine selectively inhibits inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoguanidine, an inhibitor of inducible nitric oxide synthase, ameliorates experimental autoimmune encephalomyelitis in SJL mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant properties of aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aminoguanidine Prevents the Oxidative Stress, Inhibiting Elements of Inflammation, Endothelial Activation, Mesenchymal Markers, and Confers a Renoprotective Effect in Renal Ischemia and Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to Using Aminoguanidine in Enzyme Inhibition Assays

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing aminoguanidine in enzyme inhibition assays. Aminoguanidine is a small molecule inhibitor of significant interest due to its relative selectivity for inducible nitric oxide synthase (iNOS) and its activity against diamine oxidase (DAO). Moving beyond a simple recitation of steps, this document elucidates the causal mechanisms behind experimental choices, establishes self-validating protocols, and grounds its claims in authoritative scientific literature. We will explore the mechanisms of inhibition for key enzyme targets, provide step-by-step protocols for determining inhibitory potency (IC50), and offer insights into data analysis and troubleshooting to ensure the generation of robust and reproducible results.

Scientific Background and Principle

Aminoguanidine: A Profile

Aminoguanidine is a structural analogue of L-arginine, the endogenous substrate for nitric oxide synthases. It is typically supplied as a salt, most commonly aminoguanidine hydrochloride, for improved stability and solubility in aqueous buffers.[1] While the user's query specified aminoguanidine nitrate, the hydrochloride salt is more frequently documented in enzyme assay literature. The active moiety is the protonated aminoguanidinium ion. Careful consideration of the salt form is secondary to understanding the behavior of the active compound in solution.

Key Physicochemical Properties:

Before use, it is critical to understand the properties of the aminoguanidine salt being used. Stock solutions are often prepared in water or DMSO; however, aqueous solutions may be unstable for more than a day, and freshly prepared solutions are recommended for maximum activity.[1]

| Property | Aminoguanidine Hydrochloride | Notes for Researchers |

| Molecular Formula | CH₆N₄·HCl | The active inhibitor is the aminoguanidine molecule. |

| Molecular Weight | 110.55 g/mol | Essential for accurate molar concentration calculations. |

| Solubility | Soluble in water (e.g., 50 mg/mL).[1] | Heating may be required for higher concentrations. Ensure the final DMSO concentration in the assay is low (<1-2%) to avoid affecting enzyme activity.[2] |

| Stability | Aqueous solutions are unstable; prepare fresh daily.[1] DMSO stocks can be stored at -80°C for longer periods.[3] | Verify stability under your specific assay conditions (pH, temperature). |

| Storage | Store powder at 2-8°C.[4] | Follow manufacturer recommendations for optimal shelf-life. |

Key Enzyme Targets and Rationale for Inhibition

Aminoguanidine's utility stems from its inhibitory action on two key enzyme families with distinct physiological roles.

Nitric oxide (NO) is a critical signaling molecule synthesized by three main NOS isoforms:

-

Neuronal NOS (nNOS or NOS-1): Constitutively expressed, involved in neurotransmission.

-

Endothelial NOS (eNOS or NOS-3): Constitutively expressed, regulates vascular tone.

-

Inducible NOS (iNOS or NOS-2): Expression is induced by inflammatory stimuli (e.g., cytokines, endotoxins), leading to high, sustained NO production that can contribute to pathophysiology in conditions like sepsis and autoimmune diseases.[5][6]